Hexylthiofos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

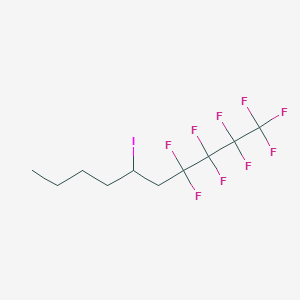

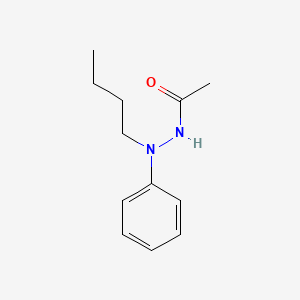

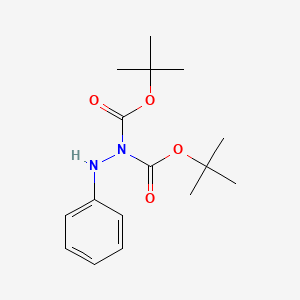

Hexylthiofos is a largely obsolete organophosphate fungicide . It is a chiral molecule existing in the R- and S-forms . Its chemical formula is C₁₀H₂₁O₃PS .

Molecular Structure Analysis

The molecular structure of Hexylthiofos is represented by the chemical formula C₁₀H₂₁O₃PS . The molecule consists of a phosphorus atom bonded to an oxygen atom, a sulfur atom, and two ethyl groups. The sulfur atom is also bonded to a hexyl group .Scientific Research Applications

Use in Fluid Resuscitation : A study conducted by Perner et al. (2012) explored the use of Hydroxyethyl starch (HES) in fluid resuscitation for severe sepsis patients. They compared the efficacy and safety of 6% HES 130/0.42 with Ringer's acetate, finding that patients treated with HES had an increased risk of death and were more likely to require renal-replacement therapy (Perner et al., 2012).

Impact on Wheat Growth : Janicka et al. (2008) investigated the effects of haloxyfop-ethoxyethyl (HE), a herbicide, on the growth of wheat leaves. They found that HE treatment inhibited the growth of wheat leaves and suggested that HE induces oxidative stress in the wheat species studied (Janicka et al., 2008).

Carcinoid Tumors Treatment : Schell et al. (2002) utilized hepatic artery embolization (HAE) using Lipiodol/Gelfoam for treatment of carcinoid hepatic metastases. The study demonstrated control of malignant carcinoid syndrome and allowed patients to decrease or eliminate the use of octreotide while controlling hepatic tumor burden (Schell et al., 2002).

HES in Acute Illness : Gattas et al. (2012) conducted a systematic review and meta-analysis on the effects of 6% HES 130/0.4 in acutely ill or perioperative patients. Their research suggests an urgent need for high-quality trials to estimate the benefits or risks of administering 6% HES 130/0.4 (Gattas et al., 2012).

Improving Food Safety : Lanciotti et al. (2003) evaluated the effects of hexanal, (E)-2-hexenal, and hexyl acetate on pathogenic species like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes in fresh-sliced apples. Their study demonstrated the potential use of these compounds to extend shelf life and improve the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

41495-67-4 |

|---|---|

Product Name |

Hexylthiofos |

Molecular Formula |

C10H21O3PS |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

[ethoxy(ethylsulfanyl)phosphoryl]oxycyclohexane |

InChI |

InChI=1S/C10H21O3PS/c1-3-12-14(11,15-4-2)13-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |

InChI Key |

ZJOCMGQZWCTWNX-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OC1CCCCC1)SCC |

Canonical SMILES |

CCOP(=O)(OC1CCCCC1)SCC |

Other CAS RN |

41495-67-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)

![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)

![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)

![5,6,8-Trimethyl-4,7,9-trioxo-4,5,6,7,8,9-hexahydropyrimido[5',4':5,6]pyrido[3,4-c][1,2,5]oxadiazol-3-ium-3-olate](/img/structure/B3067108.png)

![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)